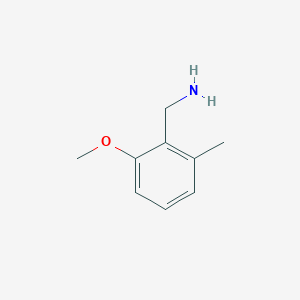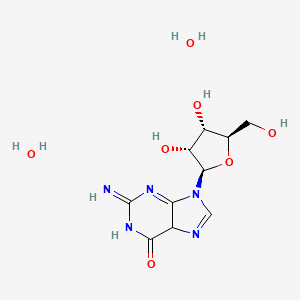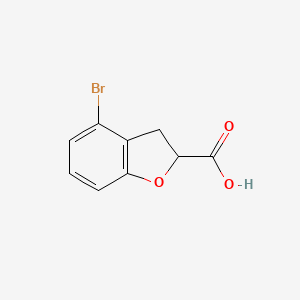![molecular formula C28H54N4O10S B12310621 N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG8-CH2CH2NH2 is a linear heterobifunctional polyethylene glycol (PEG) reagent with biotin and primary amine groups at the ends of the molecular chain. This compound is widely used in biochemical and biotechnological applications due to its ability to bind strongly to streptavidin and avidin through stable amide junctions. The PEG spacer enhances the water solubility, flexibility, and stability of the biotinylated molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-CH2CH2NH2 typically involves the conjugation of biotin to a PEG chain terminated with an amine group. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) ester, which reacts with the amine group on the PEG chain to form a stable amide bond. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to prevent degradation of the biotin.
Industrial Production Methods
In industrial settings, the production of Biotin-PEG8-CH2CH2NH2 involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as dialysis, ultrafiltration, and chromatography to remove unreacted starting materials and by-products. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the molecular weight and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with NHS esters, carboxylic acids, and other electrophilic reagents to form amide bonds.
Oxidation and Reduction: The biotin moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
NHS Esters: Used for coupling reactions with the amine group.
Carboxylic Acids: React with the amine group to form amide bonds.
Organic Solvents: DMSO and DMF are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The primary product formed from these reactions is a biotinylated molecule with enhanced solubility and stability due to the PEG spacer.
Scientific Research Applications
Biotin-PEG8-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.
Biology: Facilitates the detection and immobilization of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Mechanism of Action
The primary mechanism of action of Biotin-PEG8-CH2CH2NH2 involves the strong binding affinity of biotin to streptavidin and avidin. This interaction is highly specific and stable, allowing for the efficient attachment of biotinylated molecules to surfaces or other biomolecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating the binding process.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-amine: A shorter PEG chain with similar biotinylation properties.
Biotin-PEG4-NHS: Contains an NHS ester for easier coupling reactions.
Biotin-PEG8-alcohol: Similar PEG length but with an alcohol group instead of an amine.
Uniqueness
Biotin-PEG8-CH2CH2NH2 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring minimal steric hindrance and enhanced stability.
Properties
Molecular Formula |
C28H54N4O10S |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34) |
InChI Key |
KCEDJIKXCRNXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
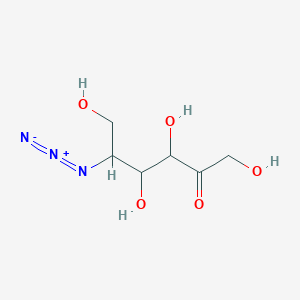
![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)
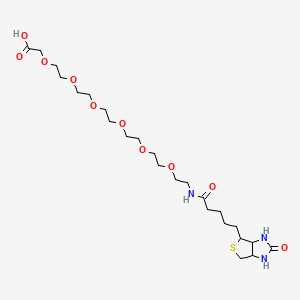
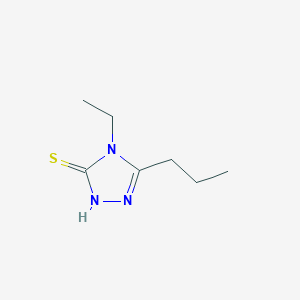
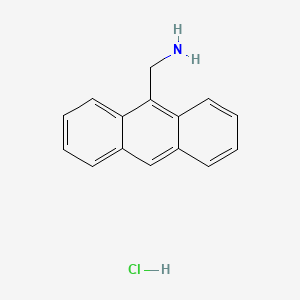
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
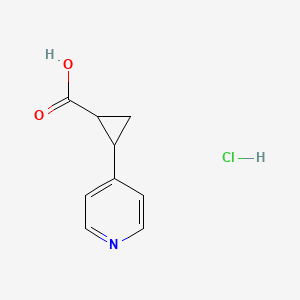
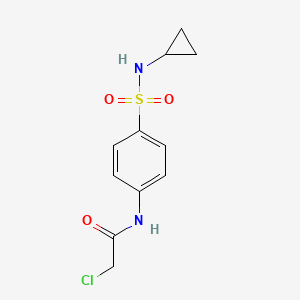
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

